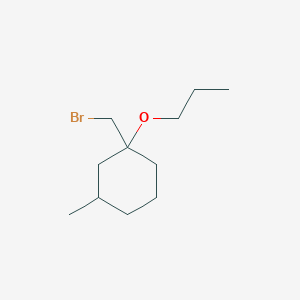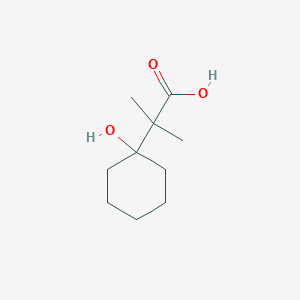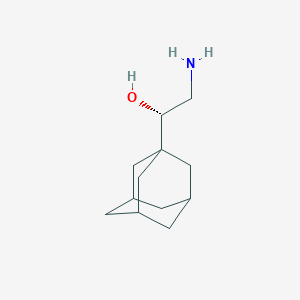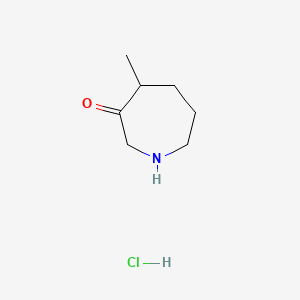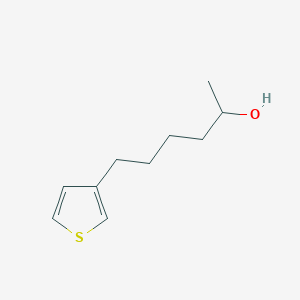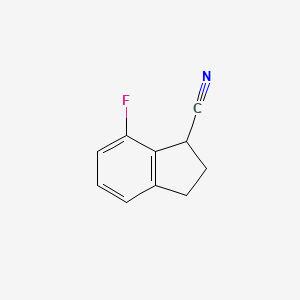
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a dihydroindene structure, and a carbonitrile group. Indene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and cyanide sources.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. Common solvents include toluene or dichloromethane.
Catalysts: Catalysts such as p-toluenesulfonic acid or methanesulfonic acid are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
Scientific Research Applications
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or receptors involved in disease pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile: This compound is unique due to the presence of both a fluorine atom and a carbonitrile group.
7-fluoro-2,3-dihydro-1H-indene-1-one: Similar structure but with a ketone group instead of a nitrile group.
7-fluoro-2,3-dihydro-1H-indene-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to other similar compounds. The carbonitrile group also provides unique reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2 |
InChI Key |
HTFOXAKMXJJQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C#N)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


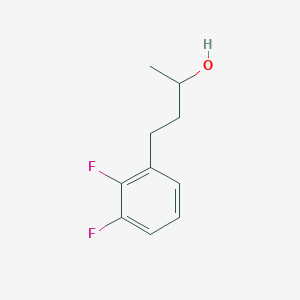


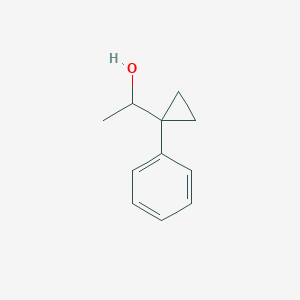
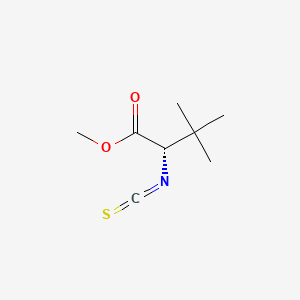
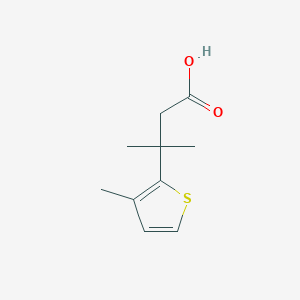
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
